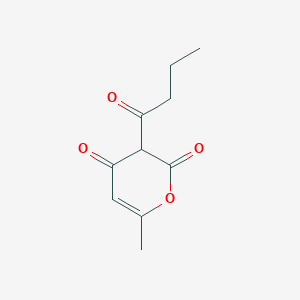![molecular formula C15H13Cl2N3O3 B5216948 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide, also known as CNEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CNEB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA in the nucleus of cells. This process can lead to the repression of gene expression. By inhibiting HDAC activity, 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide can increase the acetylation of histones, which can lead to the activation of genes that are involved in apoptosis and the inhibition of inflammation.
Biochemical and Physiological Effects
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of genes that are involved in the development and progression of cancer. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has also been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for investigating the role of HDAC inhibition in various biological processes. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the investigation of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide. One potential direction is the development of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide derivatives with improved solubility and bioavailability. These derivatives could be used to investigate the potential therapeutic applications of HDAC inhibition in various diseases. Another direction is the investigation of the effects of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide on epigenetic modifications other than histone acetylation. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide could be used to investigate the role of HDAC inhibition in DNA methylation and other epigenetic modifications. Additionally, the combination of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide with other compounds that target different epigenetic modifications could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)benzamide with 2-chloro-6-nitroaniline in the presence of a catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism and yields 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has been found to have potential applications in various scientific research fields. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been investigated for their potential use in cancer therapy, as they can induce apoptosis (programmed cell death) in cancer cells. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2-chloro-6-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c16-11-5-2-1-4-10(11)15(21)19-9-8-18-14-12(17)6-3-7-13(14)20(22)23/h1-7,18H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCGCJLAYGCWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)
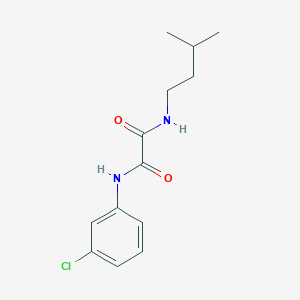
![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
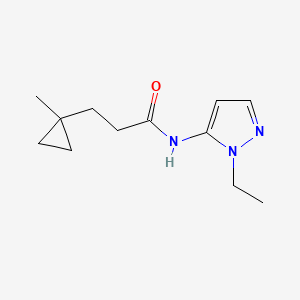
![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)
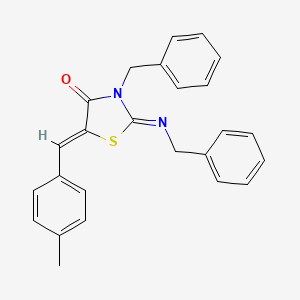
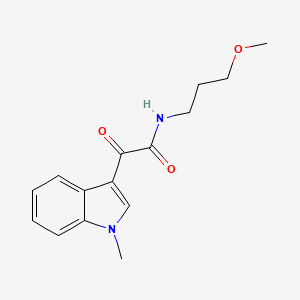
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)
